molecular formula C16H12Cl2N6O2 B11178098 6-chloro-N-(5-chloro-2-methylphenyl)-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine

6-chloro-N-(5-chloro-2-methylphenyl)-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11178098
M. Wt: 391.2 g/mol
InChI Key: RNALAMOYEALEGK-UHFFFAOYSA-N
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Description

6-CHLORO-N2-(5-CHLORO-2-METHYLPHENYL)-N4-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-N2-(5-CHLORO-2-METHYLPHENYL)-N4-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-chloro-2-methylphenylamine with cyanuric chloride under controlled conditions to form an intermediate. This intermediate is then reacted with 3-nitroaniline to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-N2-(5-CHLORO-2-METHYLPHENYL)-N4-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify its functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted triazine derivatives.

Scientific Research Applications

6-CHLORO-N2-(5-CHLORO-2-METHYLPHENYL)-N4-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-CHLORO-N2-(5-CHLORO-2-METHYLPHENYL)-N4-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-CHLORO-N2-(5-CHLORO-2-METHYLPHENYL)-N4-(3-AMINOPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE: Similar structure but with an amino group instead of a nitro group.

    6-CHLORO-N2-(5-CHLORO-2-METHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE: Similar structure but with the nitro group in a different position.

Uniqueness

The uniqueness of 6-CHLORO-N2-(5-CHLORO-2-METHYLPHENYL)-N4-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H12Cl2N6O2

Molecular Weight

391.2 g/mol

IUPAC Name

6-chloro-2-N-(5-chloro-2-methylphenyl)-4-N-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H12Cl2N6O2/c1-9-5-6-10(17)7-13(9)20-16-22-14(18)21-15(23-16)19-11-3-2-4-12(8-11)24(25)26/h2-8H,1H3,(H2,19,20,21,22,23)

InChI Key

RNALAMOYEALEGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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